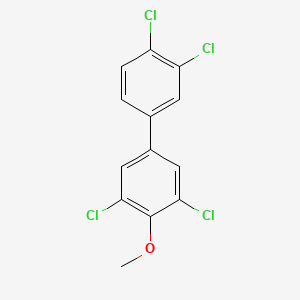
1,1'-Biphenyl, 3,3',4',5-tetrachloro-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- is a chlorinated biphenyl compound It is a derivative of biphenyl, where four chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- typically involves the chlorination of biphenyl followed by the introduction of a methoxy group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient chlorination and methoxylation. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced separation techniques such as distillation and chromatography ensures the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the biphenyl structure.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyls.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- involves its interaction with various molecular targets. The chlorine atoms and methoxy group influence its reactivity and binding affinity to biological molecules. It can disrupt cellular processes by interacting with enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Similar in structure but with different chlorine substitution patterns.
1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-: Another chlorinated biphenyl with different substitution positions.
1,1’-Biphenyl, 3,3’,5,5’-tetrachloro-: Differing in the positions of chlorine atoms.
Uniqueness
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
75403-32-6 |
|---|---|
Molekularformel |
C13H8Cl4O |
Molekulargewicht |
322.0 g/mol |
IUPAC-Name |
1,3-dichloro-5-(3,4-dichlorophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H8Cl4O/c1-18-13-11(16)5-8(6-12(13)17)7-2-3-9(14)10(15)4-7/h2-6H,1H3 |
InChI-Schlüssel |
PSLJVWMJTZLGDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


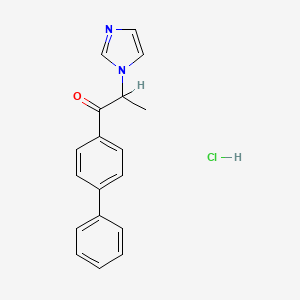

![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
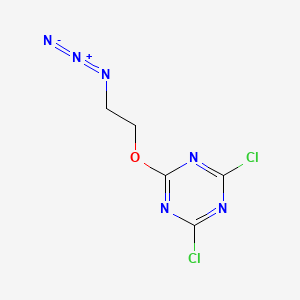

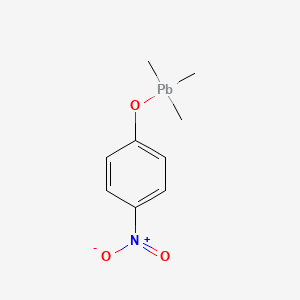


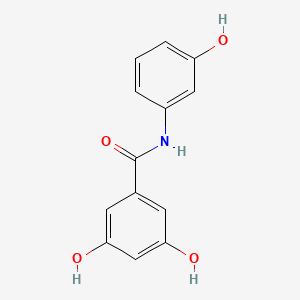


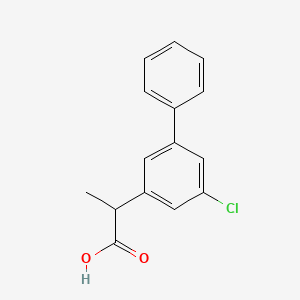
![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)
